molecular formula C22H20ClN3O3 B10949812 2-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide

2-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B10949812
M. Wt: 409.9 g/mol
InChI Key: MWQNTLNBWDQRMD-ZVHZXABRSA-N
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Description

2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a methoxy group, and a phenylacetamide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine under acidic conditions to form the hydrazone intermediate.

    Methoxylation: The intermediate is then reacted with methoxyphenol in the presence of a base to introduce the methoxy group.

    Acetylation: Finally, the compound is acetylated using phenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE
  • 2-(4-{[(E)-2-(4-FLUOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE

Uniqueness

  • Chlorine Substitution : The presence of the chlorine atom in the compound provides unique electronic and steric properties, influencing its reactivity and biological activity.
  • Hydrazone Linkage : The hydrazone linkage offers versatility in chemical modifications and potential biological interactions.

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

2-[4-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H20ClN3O3/c1-28-21-13-16(14-24-26-19-10-8-17(23)9-11-19)7-12-20(21)29-15-22(27)25-18-5-3-2-4-6-18/h2-14,26H,15H2,1H3,(H,25,27)/b24-14+

InChI Key

MWQNTLNBWDQRMD-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)Cl)OCC(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)Cl)OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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